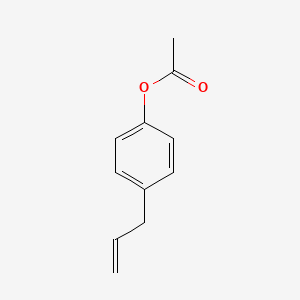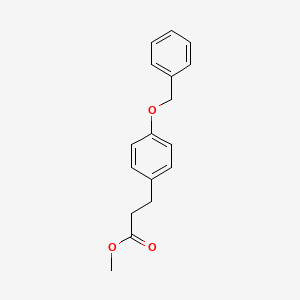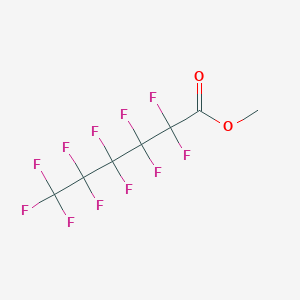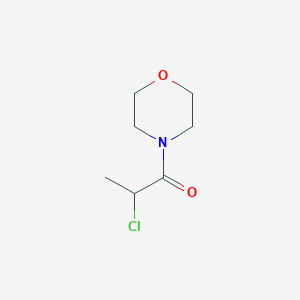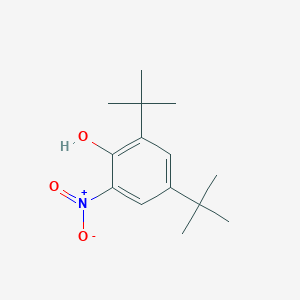
2,4-Di-tert-butyl-6-nitrophenol
概要
説明
2,4-Di-tert-butyl-6-nitrophenol is a chemical compound that is part of a broader class of organic molecules known for their tert-butyl groups and nitrophenol functionalities. While the specific compound 2,4-Di-tert-butyl-6-nitrophenol is not directly discussed in the provided papers, they do offer insights into the chemistry of related compounds, which can be used to infer properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of compounds related to 2,4-Di-tert-butyl-6-nitrophenol involves regioselective acylation and nitration reactions. For instance, the synthesis of 2-aminobenzophenones is achieved through acylation of anilines with α-oxocarboxylic acids, where tert-butyl nitrite serves as a nitrosation reagent and an oxidant in a Pd(II)-catalyzed reaction . This suggests that similar methodologies could potentially be applied to the synthesis of 2,4-Di-tert-butyl-6-nitrophenol, with appropriate modifications to introduce the nitro group at the desired position on the aromatic ring.
Molecular Structure Analysis
The molecular structure of related compounds, such as those containing the tert-butyl-thiophenol moiety, demonstrates the influence of bulky tert-butyl groups on the overall molecular conformation and coordination properties when interacting with metal ions . This information is relevant to understanding how the tert-butyl groups in 2,4-Di-tert-butyl-6-nitrophenol might affect its molecular geometry and potential interactions with other chemical species.
Chemical Reactions Analysis
The reactivity of di-tert-butylphenols with nitrogen dioxide has been studied, revealing that oxidative processes can lead to various nitrated products . This indicates that 2,4-Di-tert-butyl-6-nitrophenol could also undergo further nitration or oxidative coupling under certain conditions. Additionally, the regiocontrolled nitration of di(tert-butyl)phenols has been shown to yield nitrophenols, suggesting that the nitro group in 2,4-Di-tert-butyl-6-nitrophenol could be introduced through similar nitration reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro derivatives of tert-butylphenols can be studied using voltammetric methods, as demonstrated for the nitro derivative of the synthetic antioxidant 2,6-di-tert-butyl-4-methyl-phenol . Such techniques could be applied to 2,4-Di-tert-butyl-6-nitrophenol to determine its electrochemical behavior and to infer properties like redox potential, which are important for understanding its reactivity and potential applications.
科学的研究の応用
Chemical Synthesis and Characterization
2,4-Di-tert-butyl-6-nitrophenol is a compound with various applications in chemical synthesis. Its synthesis involves oxidative processes and substitutive nitration, providing insights into regiocontrolled nitration in chemical reactions (Vol’eva et al., 1991). Additionally, it has been synthesized and characterized for potential applications in uncoupling oxidative phosphorylation (Rivera‐Nevares et al., 1995).
Metal-Ligand Interactions
In the field of inorganic chemistry, 2,4-Di-tert-butyl-6-nitrophenol has been studied for its ability to form complexes with metals like copper and zinc. These studies provide valuable insights into the behavior of sterically hindered phenolate ligands in metal-ligand interactions, which is significant for understanding chemical catalysis and biological processes (Porter et al., 2017).
Environmental Chemistry and Toxicology
Research has also been conducted on the environmental impact and toxicity of 2,4-Di-tert-butyl-6-nitrophenol. Its presence and behavior in different environmental matrices, as well as potential toxicity, are crucial for understanding its environmental footprint (Liu & Mabury, 2020).
Electrophilic Aromatic Substitution Reactions
The compound is involved in electrophilic aromatic substitution reactions. This aspect of its chemistry is significant for developing new synthetic methods and understanding reaction mechanisms in organic chemistry (Zhongl, 2013).
Polymer Science
In polymer science, 2,4-Di-tert-butyl-6-nitrophenol plays a role as an antioxidant in the production of polyethylene. Its oxidation products have implications for the stability and coloration of polyethylene materials, which is essential for the development and application of these polymers (Daun et al., 1974).
作用機序
Target of Action
The primary target of 2,4-Di-tert-butyl-6-nitrophenol (2,4-DTBP) is the carbonic anhydrase IX enzyme . This enzyme plays a crucial role in maintaining pH homeostasis in cells, which is essential for cellular functions.
Mode of Action
2,4-DTBP interacts with its target by binding to the carbonic anhydrase IX enzyme. This interaction is characterized by a high binding affinity, as indicated by a good docking score . The compound’s nitrophenol group likely plays a key role in this interaction.
Biochemical Pathways
It is known that the compound can act as anuncoupler of oxidative phosphorylation . This means it disrupts the process by which cells produce ATP, the main energy currency of the cell.
Pharmacokinetics
Due to its lipophilic nature and a pka value of 68, it is expected to have good passive diffusion across biological membranes . This could enhance its bioavailability.
Result of Action
The primary result of 2,4-DTBP’s action is the induction of apoptosis, or programmed cell death, in certain cell types . This is likely due to the disruption of energy production caused by the uncoupling of oxidative phosphorylation.
Safety and Hazards
特性
IUPAC Name |
2,4-ditert-butyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(8-9)15(17)18/h7-8,16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKJWGRAPDVEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346991 | |
| Record name | 2,4-di-tert-butyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Di-tert-butyl-6-nitrophenol | |
CAS RN |
20039-94-5 | |
| Record name | 2,4-di-tert-butyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(tert-butyl)-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,4-Di-tert-butyl-6-nitrophenol formed in the context of these studies?
A: The research papers highlight an intriguing formation pathway for 2,4-Di-tert-butyl-6-nitrophenol through the in-situ generation of reactive nitrogen species. For example, the reaction of a heme-superoxo complex with nitric oxide leads to a proposed heme-peroxynitrite intermediate. This intermediate then reacts with 2,4-di-tert-butylphenol, resulting in the nitration and formation of 2,4-Di-tert-butyl-6-nitrophenol. [] This specific reaction pathway suggests a potential mechanism for nitration in biological systems. Similarly, an {Fe(NO)2}10 dinitrosyl iron complex, upon reacting with oxygen, can nitrate 2,4-di-tert-butylphenol to 2,4-Di-tert-butyl-6-nitrophenol. [] This reactivity highlights the potential for dinitrosyl iron complexes to act as nitrating agents in biological settings.
Q2: What do these studies reveal about the reactivity of 2,4-di-tert-butylphenol in relation to nitration?
A: The research indicates that 2,4-di-tert-butylphenol readily undergoes nitration under specific conditions. The studies suggest that the presence of bulky tert-butyl groups in the 2 and 4 positions directs the nitration to the less hindered 6 position of the phenol ring. [, ] This observation highlights the influence of steric effects on the regioselectivity of this nitration reaction.
Q3: What analytical techniques were used to identify 2,4-Di-tert-butyl-6-nitrophenol in these studies?
A3: While the specific techniques employed are not detailed in the provided abstracts, the formation and identification of 2,4-Di-tert-butyl-6-nitrophenol would likely involve a combination of spectroscopic and chromatographic methods. For instance:
Q4: Why is understanding the formation and reactivity of 2,4-Di-tert-butyl-6-nitrophenol important in a biological context?
A: Nitration of phenolic compounds, like the formation of 2,4-Di-tert-butyl-6-nitrophenol from 2,4-di-tert-butylphenol, is a significant process in biological systems. These nitrated products can have altered biological activities compared to their precursors. For instance, they can act as signaling molecules or contribute to oxidative stress and cellular damage. [] Further research into these reactions can shed light on their implications in various physiological and pathological conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



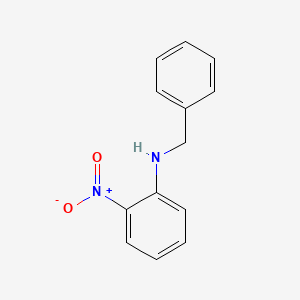



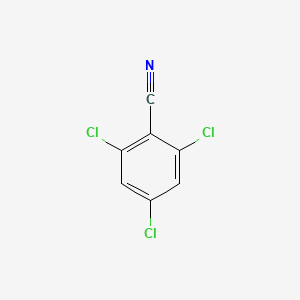
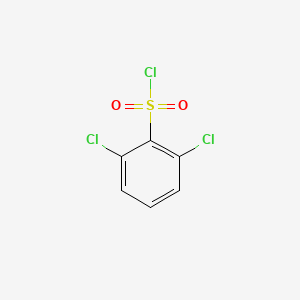
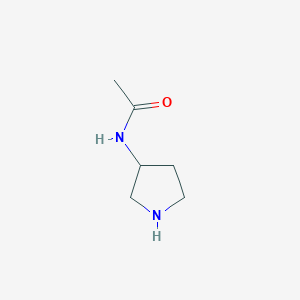
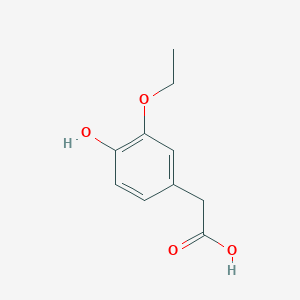
![Dibenzo[b,d]furan-2-sulfonic acid](/img/structure/B1297865.png)
